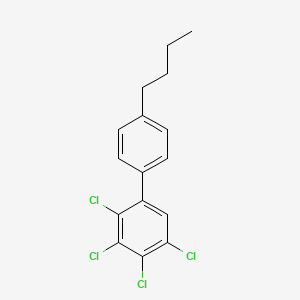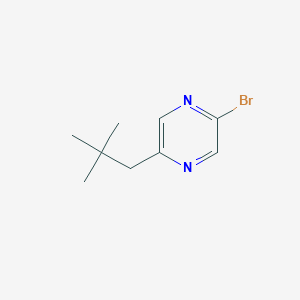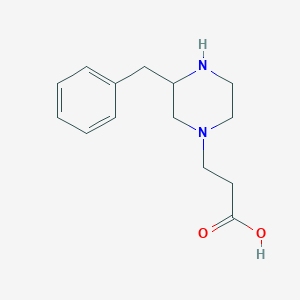![molecular formula C13H12N2O6 B14172156 n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine CAS No. 91841-16-6](/img/structure/B14172156.png)
n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is a compound that belongs to the class of organic compounds known as isoindoles. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific compound has a serine moiety attached to the isoindole structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine typically involves the reaction of phthalic anhydride with serine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the serine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Applications De Recherche Scientifique
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phthalyl-DL-alanine: Similar structure but with an alanine moiety instead of serine.
2-Phthalimidopropionic acid: Contains a propionic acid moiety.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a thioether linkage and difluoroacetate group.
Uniqueness
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is unique due to the presence of the serine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91841-16-6 |
|---|---|
Formule moléculaire |
C13H12N2O6 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H12N2O6/c16-6-9(13(20)21)14-10(17)5-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9,16H,5-6H2,(H,14,17)(H,20,21) |
Clé InChI |
TYVXQHYMGNHUQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)

![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)

![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)






